(Adamantan-1-yl)methyl benzoate
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Overview
Description
(Adamantan-1-yl)methyl benzoate is an organic compound that features an adamantane moiety linked to a benzoate ester. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The benzoate ester group is a common functional group in organic chemistry, often used to modify the solubility and reactivity of compounds.
Mechanism of Action
Target of Action
Adamantyl-based compounds are known for their wide-ranging applications in the treatment of neurological conditions and type-2 diabetes, in addition to their anti-viral abilities . The 1-Adamantylmethyl moiety is often used in ammonium, imidazolium, and pyridinium salts .
Mode of Action
It is known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
It is known that adamantane derivatives can be involved in various chemical and catalytic transformations .
Pharmacokinetics
The adamantyl moiety is known to serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives .
Result of Action
It is known that adamantane derivatives have a wide range of applications, including their use in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
It is known that the adamantane cage bulkiness sometimes restricts the utilization of the 1-adamantylmethyl moiety .
Biochemical Analysis
Biochemical Properties
It is known that adamantane derivatives, including 1-Adamantylmethyl benzoate, can interact with various biomolecules . For instance, they can form complexes with transition metals, which could potentially influence biochemical reactions
Cellular Effects
It is plausible that this compound could influence cell function, given its potential to interact with various biomolecules It could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that adamantane derivatives can form complexes with transition metals , which could potentially lead to changes in gene expression or enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantan-1-yl)methyl benzoate typically involves the esterification of adamantan-1-ylmethanol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
(Adamantan-1-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate ester can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The adamantane moiety can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Adamantan-1-ylmethanol.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
(Adamantan-1-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug design, particularly for neurological conditions and antiviral therapies.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-ylmethanol: A precursor in the synthesis of (Adamantan-1-yl)methyl benzoate.
Adamantan-1-yl acetate: Another ester derivative of adamantane.
Adamantan-1-yl chloride: A halogenated derivative used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of the rigid adamantane structure and the reactive benzoate ester group. This combination imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-adamantylmethyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c19-17(16-4-2-1-3-5-16)20-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYUHRBKFIGMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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